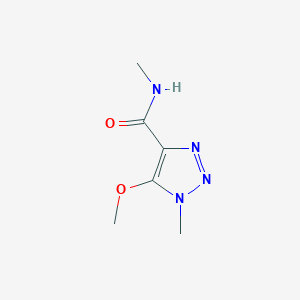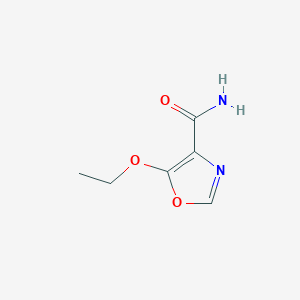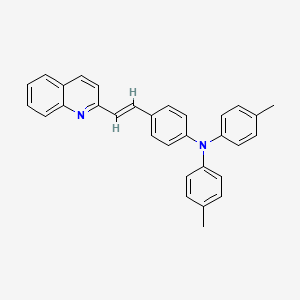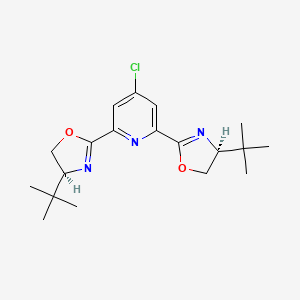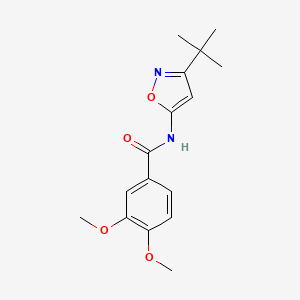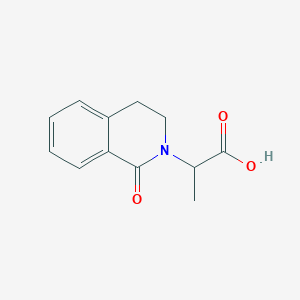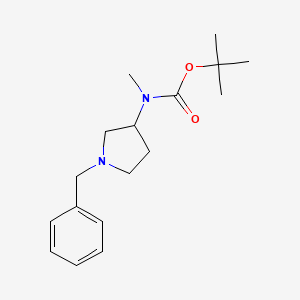
(S)-tert-Butyl (1-benzylpyrrolidin-3-yl)(methyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-tert-Butyl (1-benzylpyrrolidin-3-yl)(methyl)carbamate is a chiral compound that belongs to the class of carbamates It is characterized by the presence of a pyrrolidine ring, a benzyl group, and a tert-butyl carbamate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-tert-Butyl (1-benzylpyrrolidin-3-yl)(methyl)carbamate typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction using benzyl halides.
Carbamate Formation: The final step involves the formation of the carbamate moiety by reacting the intermediate with tert-butyl chloroformate under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-tert-Butyl (1-benzylpyrrolidin-3-yl)(methyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carbamate group into amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and nucleophiles are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.
Wissenschaftliche Forschungsanwendungen
(S)-tert-Butyl (1-benzylpyrrolidin-3-yl)(methyl)carbamate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of (S)-tert-Butyl (1-benzylpyrrolidin-3-yl)(methyl)carbamate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (1-Benzylpyrrolidin-3-yl)methanol
- (1-Phenylpyrrolidin-3-yl)methanol
- (1-Ethylpyrrolidin-3-yl)methanol
Uniqueness
(S)-tert-Butyl (1-benzylpyrrolidin-3-yl)(methyl)carbamate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its chiral nature also adds to its uniqueness, making it a valuable compound for stereoselective synthesis and research.
This detailed article provides an overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Eigenschaften
Molekularformel |
C17H26N2O2 |
|---|---|
Molekulargewicht |
290.4 g/mol |
IUPAC-Name |
tert-butyl N-(1-benzylpyrrolidin-3-yl)-N-methylcarbamate |
InChI |
InChI=1S/C17H26N2O2/c1-17(2,3)21-16(20)18(4)15-10-11-19(13-15)12-14-8-6-5-7-9-14/h5-9,15H,10-13H2,1-4H3 |
InChI-Schlüssel |
CAAZPJWHENFKCC-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N(C)C1CCN(C1)CC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-(2-Fluorobenzyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B12883771.png)
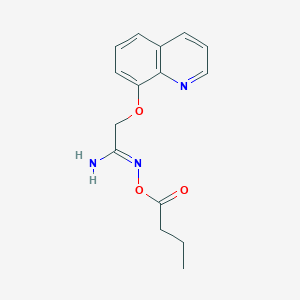
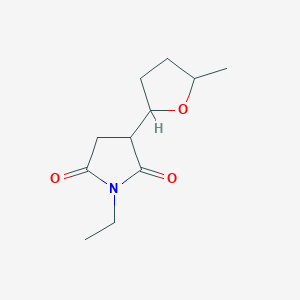
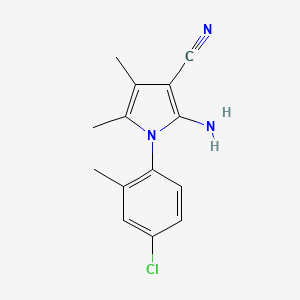
![5-Ethoxy-3-(1-methyl-1h-pyrazol-4-yl)-1h-pyrrolo[2,3-b]pyridine](/img/structure/B12883791.png)
